molecular formula C19H20N6O3S B2971985 N-cyclohexyl-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891121-07-6

N-cyclohexyl-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2971985
CAS No.: 891121-07-6
M. Wt: 412.47
InChI Key: PMHXJDQAJFZNIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core modified with a 3-nitrophenyl substituent at position 6 and a thioacetamide group at position 2.

Properties

IUPAC Name

N-cyclohexyl-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3S/c26-18(20-14-6-2-1-3-7-14)12-29-19-22-21-17-10-9-16(23-24(17)19)13-5-4-8-15(11-13)25(27)28/h4-5,8-11,14H,1-3,6-7,12H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHXJDQAJFZNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C19H21N5O2C_{19}H_{21}N_5O_2 and a molecular weight of approximately 351.4 g/mol. Its structure features a cyclohexyl group linked to a thioacetamide moiety and a triazolo-pyridazine ring system, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The presence of the triazolo and pyridazine rings suggests potential interactions with enzymes or receptors involved in inflammatory responses and cellular signaling.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of triazole have shown significant activity against viral infections by inhibiting viral replication processes. Specific EC50 values for related compounds have been reported, demonstrating promising antiviral efficacy in vitro.

Antitumor Activity

The compound's structure suggests potential antitumor properties. Research has shown that triazole derivatives can inhibit growth in various cancer cell lines. For example, compounds with similar moieties have demonstrated IC50 values in the low micromolar range against breast cancer and leukemia cell lines. The mechanism likely involves the induction of apoptosis through the modulation of key signaling pathways such as PI3K/Akt and MAPK.

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory effects. Studies have indicated that related compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of acute and chronic inflammatory diseases.

Data Tables

Biological ActivityEC50/IC50 ValuesCell Lines/ModelsReferences
Antiviral0.20 - 0.35 μMMT-4 cells
Antitumor5 - 10 μMBreast cancer
Anti-inflammatoryNot specifiedLPS-induced models

Case Studies

  • Antiviral Study : A study evaluated the antiviral activity of related triazole compounds against HIV and showed significant inhibition at concentrations as low as 0.20 μM in MT-4 cells, indicating that structural modifications could enhance activity.
  • Antitumor Efficacy : In another study focusing on cancer cell lines (HT-29), a derivative exhibited an IC50 value of approximately 8 μM, suggesting that modifications to the triazolo structure can lead to enhanced cytotoxicity against tumor cells.
  • Inflammatory Response : A model using LPS-stimulated macrophages demonstrated that similar compounds reduced TNF-alpha levels significantly compared to controls, highlighting their potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituent Features Key Differences
Target Compound C19H20N6O3S 412.46 3-nitrophenyl, cyclohexyl-thioacetamide Baseline for comparison
N-(3-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (894058-19-6) C21H16N6O4S 448.5 3-acetylphenyl, 3-nitrophenyl Aromatic acetamide substituent (vs. cyclohexyl)
2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide (2034348-79-1) C16H13N7O2S 367.4 Thiophen-2-yl, oxopyridazinyl Thiophene instead of nitrophenyl; oxopyridazine side chain
N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide (868968-98-3) C16H16N6O2S 368.97 3-pyridinyl, tetrahydrofuran-derived side chain Polar oxolane substituent (improved solubility)

Physicochemical and Pharmacological Implications

  • Lipophilicity : The cyclohexyl group in the target compound likely increases lipophilicity compared to analogs with aromatic (e.g., 3-acetylphenyl ) or polar (e.g., oxolanylmethyl ) substituents. This could enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Bioactivity Trends :
    • Analogs with thiophene substituents (e.g., CAS 2034348-79-1 ) may exhibit altered selectivity due to sulfur’s electronegativity and π-orbital interactions.
    • Pyridinyl-substituted derivatives (e.g., CAS 868968-98-3 ) show enhanced solubility, which may improve pharmacokinetics but reduce tissue retention.

Research Findings on Analogous Compounds

While direct studies on the target compound are absent in the evidence, inferences can be drawn from related molecules:

  • Antimicrobial Activity : Compounds with [1,2,4]triazolo[4,3-b]pyridazine cores, such as those in , exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria and fungi . The nitro group in the target compound may enhance this activity by increasing electrophilicity.
  • Synthetic Challenges : highlights difficulties in isolating thioacetamide intermediates during heterocyclization, suggesting that the thioether linkage in the target compound may require optimized reaction conditions (e.g., controlled heating or solvent systems) .
  • Crystallographic Data: X-ray studies of structurally related N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () reveal planar triazole and pyridazine rings, which likely contribute to π-stacking interactions in the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclohexyl-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

  • Methodology : The compound can be synthesized via multi-step heterocyclic condensation. A plausible route involves:

Reacting 3-nitrophenyl-substituted pyridazine precursors with thioglycolic acid derivatives to form the thioacetamide backbone .

Cyclohexylamine can be introduced via nucleophilic substitution or condensation under alkaline conditions .

  • Key Tools : Monitor reaction progress using TLC and characterize intermediates via 1^1H/13^{13}C NMR and HRMS .

Q. How can structural confirmation of the compound be achieved?

  • Methodology : Use spectroscopic techniques:

  • NMR : Confirm the presence of the cyclohexyl group (δ 1.2–1.8 ppm for axial protons) and nitrophenyl aromatic signals (δ 7.5–8.5 ppm) .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/EtOH mixtures and analyze bond angles/distances, especially around the triazolo-pyridazine core .

Q. What initial biological screening assays are suitable for this compound?

  • Methodology : Prioritize antimicrobial or enzyme inhibition assays based on structural analogs:

  • Antimicrobial : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains .
  • Kinase Inhibition : Use fluorescence-based ATPase assays if the triazole-pyridazine scaffold targets kinases .

Advanced Research Questions

Q. How to address regioselectivity challenges during triazolo-pyridazine core formation?

  • Methodology : Regioselectivity in [1,2,4]triazolo[4,3-b]pyridazine synthesis can be controlled by:

  • Reagent Choice : Use NBS (N-bromosuccinimide) to direct cyclization at the 3-position .
  • Temperature : Higher temperatures (80–100°C) favor thermodynamically stable isomers .
    • Validation : Compare 1^1H NMR shifts of triazole protons (δ 8.1–8.3 ppm for 3-substituted vs. δ 7.8–8.0 ppm for 1-substituted) .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : If antimicrobial results vary between Gram-positive and Gram-negative strains:

Re-test under standardized conditions (e.g., pH, inoculum size) .

Assess membrane permeability : Use fluorescent probes (e.g., SYTOX Green) to evaluate if activity correlates with cell wall disruption .

  • Data Interpretation : Consider logP values; higher lipophilicity may enhance Gram-positive activity due to thicker peptidoglycan layers .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce phosphate or sulfonate groups at the acetamide moiety .
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for IP/IV administration .
    • Validation : Measure solubility via HPLC-UV and confirm stability under physiological pH (7.4) .

Q. How to optimize stability under acidic conditions (e.g., gastric fluid)?

  • Methodology :

  • Structural Modifications : Replace the nitrophenyl group with electron-withdrawing substituents (e.g., CF3_3) to reduce hydrolysis .
  • Encapsulation : Use PLGA nanoparticles (150–200 nm) to protect the compound from degradation .
    • Testing : Perform accelerated stability studies (40°C/75% RH) and analyze degradation products via LC-MS .

Methodological Considerations Table

Challenge Tools/Techniques Key References
Regioselective synthesisNBS-directed cyclization, NMR validation
Solubility optimizationCo-solvent systems, logP calculations
Biological data discrepanciesStandardized MIC assays, membrane permeability
Stability in acidic mediaPLGA encapsulation, LC-MS degradation analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.